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Compound of Interest

Compound Name: Cholesteryl methyl carbonate

CAS No.: 15507-52-5

Cat. No.: B100787

Get Quote

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for

cholesteryl methyl carbonate (CAS No: 15507-52-5).[1][2] As a key derivative of cholesterol,

its precise structural verification is critical for applications in materials science and drug

development. This document synthesizes data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), presenting not only the spectral data but also the

underlying principles and experimental rationale. The content is designed for researchers,

scientists, and drug development professionals requiring a robust understanding of this

molecule's structural identity.

The Foundational Role of Spectroscopic Analysis
Cholesteryl methyl carbonate is a derivative of cholesterol, a ubiquitous and essential

structural component of mammalian cell membranes. The addition of the methyl carbonate

moiety at the 3β-hydroxyl position alters the molecule's polarity and reactivity, making it a

valuable intermediate in the synthesis of liquid crystals, drug delivery vehicles, and specialized

molecular probes. Ensuring the successful and specific modification of the cholesterol

backbone is a prerequisite for any downstream application. Therefore, a multi-faceted

spectroscopic approach is not merely procedural but essential for unambiguous structural
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confirmation and purity assessment. This guide explains the causality behind the spectroscopic

data, providing a self-validating framework for its characterization.

Nuclear Magnetic Resonance (NMR): Mapping the
Molecular Architecture
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering

unparalleled insight into the connectivity and chemical environment of each atom. For a

complex scaffold like the cholesterol framework, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Deciphering the Proton
Landscape
Proton NMR provides a detailed census of the hydrogen atoms in the molecule. The spectrum

of cholesteryl methyl carbonate, typically acquired in deuterated chloroform (CDCl₃),

displays a series of characteristic signals that confirm both the integrity of the sterol core and

the presence of the methyl carbonate group.

Experimental Protocol: High-Resolution ¹H NMR

Sample Preparation: Accurately weigh and dissolve 5-10 mg of cholesteryl methyl
carbonate in approximately 0.6 mL of high-purity CDCl₃ containing 0.03% tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure

adequate signal dispersion, which is crucial for resolving the many overlapping signals of the

sterol backbone.[3][4]

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

Number of Scans: 16 to 64 scans are typically averaged to achieve an excellent signal-to-

noise ratio.

Relaxation Delay (d1): A delay of 1-2 seconds ensures full relaxation of protons.
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Spectral Width: A sweep width from -1 to 11 ppm covers the entire range of expected

proton signals.

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential

multiplication (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is

then phase-corrected and calibrated to the TMS signal at 0.00 ppm.

¹H NMR Analysis Workflow

Sample Preparation Data Acquisition Data Processing Spectral Interpretation

Dissolve Sample
in CDCl₃ with TMS

Acquire FID
(≥400 MHz NMR)

Insert into Magnet Fourier Transform Phase & Baseline
Correction

Calibrate to TMS
(0.00 ppm) Assign Key Resonances Confirm Structure & Purity

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR sample analysis.

Interpretation and Key Signal Assignments

The ¹H NMR spectrum of cholesteryl methyl carbonate is complex, but several diagnostic

peaks stand out. The assignments are based on extensive studies of cholesterol and its

derivatives, such as cholesteryl acetate, which provides a reliable template for interpretation.[4]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Assignment

~5.39 Multiplet 1H H-6

This is the

characteristic

vinylic proton of

the cholesterol

Δ⁵ double bond,

shifted downfield

due to its sp²

hybridization.

~4.50 Multiplet 1H H-3

The proton on

the carbon

bearing the

carbonate group

(C-3) is

significantly

deshielded

compared to

native

cholesterol (~3.5

ppm). Its

complex splitting

pattern arises

from couplings to

the C-2 and C-4

protons.[5]

3.78 Singlet 3H -OCH₃

This sharp

singlet is the

definitive signal

for the methyl

group of the

carbonate ester,

confirming the

successful

derivatization.
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~1.02 Singlet 3H H-19

Protons of the

angular methyl

group at the A/B

ring junction.

~0.92 Doublet 3H H-21

The methyl

group on the side

chain, appearing

as a doublet due

to coupling with

H-20.

~0.86 Doublet 6H H-26, H-27

The two terminal

isopropyl methyl

groups on the

side chain, which

are nearly

equivalent.

~0.68 Singlet 3H H-18

The most upfield

angular methyl

group protons,

characteristic of

the C-18 position

in the steroid

nucleus.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments within

the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale for Assignment

~154.8 C=O (Carbonate)

The carbonyl carbon of the

carbonate is highly deshielded,

providing unequivocal

evidence of this functional

group.

~139.6 C-5
The quaternary sp² carbon of

the double bond.

~122.8 C-6
The protonated sp² carbon of

the double bond.

~79.0 C-3

The C-3 carbon is shifted

significantly downfield from its

position in cholesterol (~71.8

ppm) due to the electron-

withdrawing effect of the

attached carbonate.

~55.2 -OCH₃

The methyl carbon of the

carbonate group, a key

indicator of successful

synthesis.

~56.7, 56.1, 50.0 C-14, C-17, C-9
Representative carbons of the

complex steroid ring system.

~19.3, 18.7, 11.8 C-19, C-21, C-18

The characteristic upfield

signals corresponding to the

angular and side-chain methyl

carbons.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation at characteristic vibrational
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frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Sample Preparation: Place a small amount (1-2 mg) of the solid cholesteryl methyl
carbonate powder directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory. The use of ATR eliminates the need for sample preparation like KBr pellets.

Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. Averaging

16-32 scans provides a high-quality spectrum. A background spectrum of the clean ATR

crystal is recorded first and automatically subtracted.

Interpretation of Key Vibrational Bands

The IR spectrum provides a distinct "fingerprint" for cholesteryl methyl carbonate, with the

carbonate group's absorptions being the most prominent features.[1][6]
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Significance

~2940-2850 Strong, Sharp C-H Stretching

Corresponds to the

numerous sp³ C-H

bonds in the aliphatic

sterol backbone and

side chain.

~1740 Very Strong C=O Stretching

This intense, sharp

absorption is the most

diagnostic peak in the

spectrum and is the

hallmark of the

carbonate carbonyl

group. Its position

confirms the presence

of an ester-like

carbonyl.

~1260 Strong
Asymmetric C-O

Stretching

Represents the

asymmetric C-O-C

stretching vibration of

the carbonate

functional group. This

band, along with the

C=O stretch, confirms

the carbonate moiety.

Mass Spectrometry: Confirming Molecular Weight
and Integrity
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound. For cholesteryl methyl carbonate, high-resolution mass spectrometry (HRMS)

provides the exact mass, confirming its elemental composition.

Molecular Formula: C₂₉H₄₈O₃[1][2]
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Molecular Weight: 444.69 g/mol [1][2]

Data Interpretation:

Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI), the mass spectrum will primarily show the protonated molecular

ion [M+H]⁺ at m/z 445.70 or the sodiated adduct [M+Na]⁺ at m/z 467.68. The observation of

this ion at high mass accuracy (within 5 ppm) confirms the elemental composition. Tandem

mass spectrometry (MS/MS) can further validate the structure, often showing a characteristic

neutral loss of the cholestene backbone (368.5 Da) from the parent ion, a common

fragmentation pathway for cholesteryl esters.[7]

Integrated Conclusion
The structural elucidation of cholesteryl methyl carbonate is achieved through a synergistic

application of modern spectroscopic techniques. NMR spectroscopy provides a detailed map of

the carbon-hydrogen framework, confirming the integrity of the cholesterol scaffold and the

precise location and nature of the methyl carbonate substituent. IR spectroscopy offers rapid

and unambiguous confirmation of the key carbonate functional group through its intense and

characteristic vibrational bands. Finally, mass spectrometry provides the ultimate verification of

the molecular formula and weight. Together, these methods form a self-validating system that

provides absolute confidence in the identity and purity of the material, a critical requirement for

its use in advanced scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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